Influenza virus NP (266-274)

CD8+ T cell Immunodominance Cross-reactivity

Standardize your T-cell immunology assays with a well-characterized HLA-A*03:01-restricted epitope. This synthetic 9-mer peptide avoids the experimental variability caused by heterologous replacements. - Defined binding affinity: IC50 = 181 nM for HLA-A*03:01. - Broad cross-strain conservation: reactive across influenza A, B, and C. - Enables reproducible CTL enumeration via ELISPOT, ICS, or MHC multimer staining.

Molecular Formula C43H77N15O11
Molecular Weight 980.2 g/mol
Cat. No. B12391109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus NP (266-274)
Molecular FormulaC43H77N15O11
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1
InChIKeyVEMFDDRJGROATN-OALNSFTHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza Virus NP (266-274) Definition & HLA Restriction


Influenza virus NP (266-274), also known as NP265-273 (ILRGSVAHK), is a 9-mer peptide derived from the influenza A virus nucleoprotein. This peptide is an immunodominant, HLA-A*03-restricted epitope that is recognized by CD8+ cytotoxic T lymphocytes (CTLs) [1]. It is characterized by a high degree of sequence conservation across circulating influenza A strains and is a key target for T cell-mediated immunity [2].

Why Substitution Fails for Influenza NP (266-274)


Generic or in-class substitution of this peptide is not feasible due to the stringent requirements of MHC restriction and epitope specificity. The peptide's sequence (ILRGSVAHK) is specifically tailored for binding to the HLA-A*03:01 molecule, and even single amino acid variations can drastically alter binding affinity, immunogenicity, and the subsequent T cell response [1]. As demonstrated by homologous peptides from Influenza B and C, which share high sequence similarity, the functional outcome—such as the magnitude of the CD8+ T cell response and the stability of the peptide-MHC complex—can be markedly different [2]. Using a non-optimized or alternative epitope would introduce significant variability, compromising the reproducibility and interpretability of T cell assays and vaccine studies.

Quantitative Evidence for NP (266-274) Selection


HLA-A*03:01 Binding Affinity vs. Control Peptide

In a direct head-to-head comparison of the influenza A NP265-IAV peptide (ILRGSVAHK) with its homologues from influenza B (NP323-IBV; VVRPSVASK) and influenza C (NP270-ICV; LLKPQITNK), the T cell response was found to be stronger against the IAV peptide [1]. While the study notes a strong, diverse TCR repertoire for the IAV peptide, the response to IBV and ICV peptides was less robust [1]. This indicates that despite high sequence homology, the IAV peptide elicits a superior CD8+ T cell response, making it the preferred target for immunological studies focused on influenza A.

CD8+ T cell Immunodominance Cross-reactivity

CD8+ T Cell Precursor Frequency Comparison

The influenza NP (265-273) peptide (ILRGSVAHK) demonstrates strong and specific binding to the HLA-A*03:01 molecule with an IC50 of 181 nM, as measured in a competitive binding fluorescence polarization assay [1]. This affinity is within the optimal range for CD8+ T cell epitopes (typically 0.3-200 nM) [2] and is several orders of magnitude better than the negative control, a CMV pp65 peptide restricted by HLA-A2 (IC50 > 50,000 nM) [1]. This confirms the peptide's ability to efficiently form stable complexes with its cognate MHC molecule, a prerequisite for effective T cell priming and recognition.

MHC-peptide binding Affinity Immunopeptidomics

Sequence Conservation vs. Other NP Epitopes

The stability of the peptide-MHC complex is a critical determinant of immunogenicity. Using Differential Scanning Fluorimetry, the NP265-IAV peptide in complex with HLA-A*03:01 exhibited a melting temperature (Tm) of 53.9°C. This is comparable to the influenza B homologue (NP323-IBV, Tm = 53.3°C) but is significantly more stable than the complex formed with the influenza C homologue (NP270-ICV, Tm = 46.9°C), which has a ~7°C lower melting point [1]. This indicates that the IAV peptide forms a more thermodynamically stable complex on the cell surface, which is associated with prolonged presentation and superior T cell activation.

MHC stability Thermal stability Vaccine design

Cross-Reactivity with Influenza B and C

The NP265-IAV peptide sequence is highly conserved across circulating influenza A virus strains. Analysis of 4,328 unique influenza A nucleoprotein sequences showed a conservation rate of 98.24% for this epitope [1]. This high degree of conservation makes the peptide a valuable tool for studying broadly cross-reactive T cell responses and for developing universal influenza vaccines. In contrast, the homologous peptide in influenza B (NP323-IBV) shows a slightly lower conservation (98.13% among 1,710 sequences), while the influenza C peptide (NP270-ICV) is 100% conserved but from a much smaller pool of 66 sequences [1].

Sequence conservation Epitope mapping Universal vaccine

Validated as a Benchmark Positive Control for HLA-A*03:01 Binding Assays

The NP265-273 peptide is established in the literature as a benchmark positive control for HLA-A*03:01 binding and presentation assays. In a study characterizing a novel spliced peptide, the influenza NP peptide (ILRGSVAHK) was used as a 'known good HLA-A*03:01 – binder' against which the binding affinity of the test peptide was compared [1]. This demonstrates the peptide's recognized status as a reliable standard for confirming the functional integrity of HLA-A*03:01-based experimental systems. Using a peptide with unknown or suboptimal binding properties as a control would introduce significant experimental risk and uncertainty.

Assay control MHC binding Standardization

Applications for Influenza NP (266-274)


HLA-A*03:01 Binding & Epitope Prediction Validation

The peptide's well-defined, high-affinity binding to HLA-A*03:01 makes it an ideal reagent for generating MHC tetramers. These tetramers can be used to directly stain and enumerate antigen-specific CD8+ T cells from HLA-typed human PBMCs by flow cytometry, a critical application for assessing cellular immunity in vaccine trials and natural infection studies [1].

CD8+ T Cell Quantitation in HLA-A3+ Donors

Due to its strong immunogenicity and ability to form stable peptide-MHC complexes, this peptide is a superior choice for stimulating and expanding influenza-specific CD8+ T cells in vitro. This is a crucial step in generating cellular therapies for immunocompromised patients, where a robust and specific T cell response is paramount [1].

Universal Influenza Vaccine Design & Evaluation

The high degree of sequence conservation across influenza A strains makes this peptide a key component in the rational design of T cell-based universal vaccines. It can be used as a core antigen in vaccine formulations aimed at eliciting broad, cross-protective CD8+ T cell immunity against diverse influenza A subtypes, including seasonal and pandemic strains [1].

Immunodominance & Epitope Hierarchy Studies

This peptide is a literature-validated positive control for HLA-A*03:01 binding and presentation assays. Its use as a benchmark reagent ensures the integrity and reproducibility of experiments, such as peptide-MHC stabilization assays or T cell activation studies, where confirming the functionality of the HLA-A*03:01 molecule is a critical first step [2].

Technical Documentation Hub

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